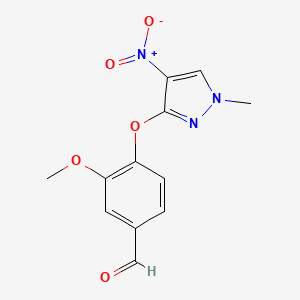

3-Methoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde

Description

3-Methoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde is a benzaldehyde derivative featuring a methoxy group at the 3-position and a substituted pyrazole ring at the 4-position. The pyrazole moiety is functionalized with a methyl group at the 1-position and a nitro group at the 4-position, linked via an oxygen atom.

Properties

IUPAC Name |

3-methoxy-4-(1-methyl-4-nitropyrazol-3-yl)oxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O5/c1-14-6-9(15(17)18)12(13-14)20-10-4-3-8(7-16)5-11(10)19-2/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGVSTQKQTBHQKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC2=C(C=C(C=C2)C=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401164849 | |

| Record name | Benzaldehyde, 3-methoxy-4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401164849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429418-15-4 | |

| Record name | Benzaldehyde, 3-methoxy-4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1429418-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 3-methoxy-4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401164849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde typically involves the following steps:

-

Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions. For example, 3-methyl-4-nitro-1H-pyrazole can be prepared by reacting 3-methyl-1-phenyl-2-pyrazolin-5-one with nitric acid .

-

Methoxylation: : The methoxy group can be introduced by reacting the appropriate benzaldehyde derivative with methanol in the presence of an acid catalyst .

-

Coupling Reaction: : The final step involves the coupling of the methoxybenzaldehyde with the pyrazole derivative. This can be achieved through a nucleophilic substitution reaction where the pyrazole derivative is reacted with the methoxybenzaldehyde in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The aldehyde group in 3-Methoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid .

-

Reduction: : The nitro group in the pyrazole ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst .

-

Substitution: : The methoxy group can be substituted with other nucleophiles under appropriate conditions .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Substitution: Common nucleophiles include halides, thiols, and amines.

Major Products Formed

Scientific Research Applications

The structure of 3-Methoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde consists of a benzaldehyde core with a methoxy group at the 3-position and a pyrazole moiety at the 4-position. This unique arrangement contributes to its diverse reactivity and potential biological activity.

Medicinal Chemistry

This compound serves as a valuable building block in the development of pharmaceutical agents. Its derivatives have shown potential biological activities, including:

- Anti-inflammatory Properties : Studies indicate that compounds with similar structures can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis.

- Antimicrobial Activity : The presence of the nitro group may enhance the compound's ability to act against various pathogens, including bacteria and fungi.

- Anticancer Potential : Research has suggested that derivatives of this compound could interfere with cancer cell proliferation by targeting specific molecular pathways.

Organic Synthesis

In organic synthesis, 3-Methoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde is utilized as an intermediate for synthesizing more complex molecules. Its functional groups allow for:

- Further Chemical Modifications : The methoxy and nitro groups can undergo various reactions (e.g., oxidation, reduction, substitution), enabling the creation of a wide range of derivatives.

Material Science

The compound's properties make it suitable for applications in material science:

- Polymer Development : It can be incorporated into polymer matrices to impart specific functional properties.

- Dyes and Pigments : The structural characteristics allow it to be explored as a dye precursor, contributing to the development of new colorants with unique properties.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated derivatives of 3-Methoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde for their anticancer effects on breast cancer cell lines. The results indicated that certain modifications led to significant reductions in cell viability, suggesting a pathway for developing new cancer therapies.

Case Study 2: Antimicrobial Properties

Research published in Antibiotics highlighted the antimicrobial efficacy of synthesized derivatives against Staphylococcus aureus. The study demonstrated that compounds derived from this benzaldehyde exhibited potent inhibitory effects, indicating their potential use in treating bacterial infections.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets such as enzymes or receptors. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison

*Calculated based on molecular formula.

Key Observations :

- Heterocyclic Influence: The pyrazole and triazole analogs exhibit higher molar masses compared to aliphatic derivatives due to nitro or benzyl groups.

- Linking Group : Oxygen-linked derivatives (target compound, triazole analog) may exhibit greater conformational flexibility than methylene-linked analogs, affecting solubility and crystallinity .

Insights for Target Compound :

- The target compound’s synthesis may require nitro-functionalized pyrazole precursors and optimized coupling conditions (e.g., Mitsunobu reaction for oxygen linkage). Catalyst selection (e.g., Pd or Cu for cross-couplings) and solvent polarity (aprotic vs. protic) would significantly impact yield .

Spectroscopic and Physical Properties

Table 3: Spectral and Physical Data

*Estimated based on nitro-pyrazole analogs.

Comparison :

- The nitro group in the target compound is expected to lower the melting point compared to triazole analogs due to reduced crystallinity from steric hindrance .

- IR spectra would distinguish the target compound via NO₂ asymmetric stretching (~1,520 cm⁻¹) and symmetric stretching (~1,350 cm⁻¹), absent in triazole or aliphatic analogs .

Biological Activity

3-Methoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde is a synthetic organic compound classified under benzaldehydes. It features a methoxy group and a pyrazole moiety, which contribute to its potential biological activities. This compound has garnered attention for its applications in medicinal chemistry, particularly in the development of anti-inflammatory, antimicrobial, and anticancer agents.

Chemical Structure and Properties

The chemical formula for 3-Methoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde is . Its structure consists of a benzaldehyde core substituted with a methoxy group at the 3-position and a nitro-substituted pyrazole at the 4-position. The presence of these functional groups is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 265.23 g/mol |

| CAS Number | 1429418-15-4 |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Toxicity | Moderate (handle with care) |

Anticancer Activity

Research indicates that compounds containing pyrazole rings exhibit significant anticancer properties. For instance, derivatives similar to 3-Methoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde have shown efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). Notably, studies have demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cells by enhancing caspase activity and causing morphological changes at micromolar concentrations .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory potential. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a pivotal role in inflammation. In vitro studies have reported IC50 values indicating effective inhibition of COX enzymes, suggesting that 3-Methoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde may serve as a lead compound for developing new anti-inflammatory drugs .

The biological activity of 3-Methoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde is largely attributed to its ability to interact with molecular targets within cells. The nitro group can undergo bioreduction, leading to reactive intermediates that may interact with DNA or proteins, thereby influencing cellular processes such as apoptosis and inflammation .

Case Studies

Several studies have focused on the synthesis and evaluation of pyrazole derivatives, highlighting their pharmacological potential:

- Study on Anticancer Activity : A study synthesized various pyrazole analogs and tested their effects on MDA-MB-231 cells. Results showed significant apoptosis induction at concentrations as low as 1 μM, with enhanced caspase activity noted at higher concentrations .

- Anti-inflammatory Evaluation : Another research effort involved synthesizing substituted pyrazoles and assessing their COX inhibitory activities. The most potent compounds exhibited IC50 values significantly lower than standard anti-inflammatory drugs like diclofenac .

Table 2: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.